O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine
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Description
O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a useful research compound. Its molecular formula is C26H19N3O4 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
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Biological Activity
O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that combines an isoquinoline moiety with a cyanophenyl group and L-tyrosine. This configuration may influence its interaction with biological targets, particularly in the context of tyrosine kinases.
This compound is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cellular functions such as proliferation and survival, making them significant targets in cancer therapy. The inhibition of these enzymes can lead to reduced cell growth and increased apoptosis in cancer cells.
In Vitro Studies
Several studies have assessed the biological activity of this compound through various in vitro assays:
- Cytotoxicity Assays :
- Enzyme Inhibition :
- Cell Cycle Analysis :
Case Studies
A notable study highlighted the effectiveness of this compound in combination therapies. When used alongside standard chemotherapeutics like sorafenib, this compound enhanced the overall cytotoxic effect, leading to lower IC50 values compared to either treatment alone .
Comparative Efficacy Table
Compound Name | Target | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | Tyrosine Kinase | 0.1 - 0.2 | HepG2 |
Sorafenib | VEGFR2 | 6.28 | HepG2 |
Other Inhibitors | Various | 1.83 - 5.85 | Various |
Properties
CAS No. |
660823-92-7 |
---|---|
Molecular Formula |
C26H19N3O4 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-3-[4-(4-cyanophenoxy)phenyl]-2-(isoquinoline-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C26H19N3O4/c27-15-18-7-11-22(12-8-18)33-21-9-5-17(6-10-21)13-24(26(31)32)29-25(30)23-14-19-3-1-2-4-20(19)16-28-23/h1-12,14,16,24H,13H2,(H,29,30)(H,31,32)/t24-/m0/s1 |
InChI Key |
YIGKVCFLNOZYEU-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)N[C@@H](CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)NC(CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.